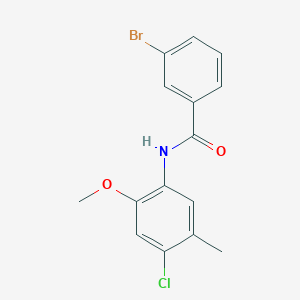

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Description

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chloro group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name |

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO2/c1-9-6-13(14(20-2)8-12(9)17)18-15(19)10-4-3-5-11(16)7-10/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCDCOBAGUHOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to form more complex molecules. This property is essential for developing new materials and pharmaceuticals.

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes. The presence of halogens (bromine and chlorine) is believed to enhance its binding affinity to biological targets, potentially altering cellular pathways.

- Protein Binding Studies : Research indicates that this compound interacts with proteins, which may influence its pharmacological properties. Understanding these interactions is crucial for drug design and development.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential:

- Anticancer Activity : Similar compounds have shown promising results in cytotoxicity assays against various cancer cell lines. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated significant activity against tumor cells.

- Antimicrobial Properties : There is emerging evidence that compounds within this class exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections.

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of related compounds on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | < 1 | Microtubule disruption |

| MCF7 | < 1 | Microtubule disruption |

| HT-29 | < 1 | Microtubule disruption |

These findings indicate that similar compounds effectively inhibit cell proliferation by disrupting microtubule formation during the cell cycle.

Antimicrobial Activity

The antimicrobial efficacy of related benzamides has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest moderate to good antimicrobial properties, indicating the potential for further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzamide, N-(3-chlorophenyl)-4-bromo-

- Benzamide, N-(4-bromophenyl)-3-methoxy-

- Benzamide, N,N-dimethyl-

Uniqueness

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

3-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and protein binding. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound features a benzamide backbone with several substituents: a bromine atom, a chlorine atom, a methoxy group, and a methyl group attached to the phenyl rings. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The presence of halogens is particularly noteworthy as they can enhance binding affinity to biological targets, potentially altering cellular pathways and responses.

While specific details about the mechanism of action for this compound remain limited, it is hypothesized that the compound interacts with specific enzymes or receptors. Such interactions may modulate their activity, triggering downstream signaling pathways. This could involve occupying active sites on enzymes or altering receptor functions through competitive inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies on benzamide derivatives have shown their potential to inhibit various kinases and other enzymes involved in critical biological processes .

Protein Binding Studies

Binding studies suggest that the compound may exhibit significant interactions with proteins, which could lead to alterations in cellular signaling pathways. The structural features of this compound allow it to engage with specific molecular targets effectively.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives, providing insights into the potential applications of this compound:

- Anticancer Activity :

-

Tubulin Interaction :

- Another investigation revealed that related compounds interact with tubulin at the colchicine-binding site, leading to microtubule destabilization and cell cycle arrest in cancer cell lines. These findings indicate a potential mechanism through which this compound may exert antiproliferative effects .

- Inhibition Potency :

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Halogenated benzamide | Enzyme inhibition, potential anticancer properties |

| Benzamide, N-(3-chlorophenyl)-4-bromo- | Similar halogen substitutions | Moderate RET kinase inhibition |

| Benzamide derivatives (various) | Diverse substituents | Anticancer activity via tubulin interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.